Binding Affinity vs. UNC3866 and MS351
MS37452 binds CBX7 chromodomain with a Kd of 28.9 µM (NMR), representing intermediate affinity between the weaker first-generation antagonist MS351 (Kd = 500 µM for free CBX7) and the high-affinity peptidomimetic UNC3866 (Kd = 97 nM for CBX7 by ITC) [1]. This affinity range positions MS37452 as a tool compound suitable for cellular assays where target engagement at micromolar concentrations is desirable without the potential off-target liabilities associated with ultra-high-affinity probes [2].
| Evidence Dimension | Dissociation Constant (Kd) for CBX7 Chromodomain Binding |
|---|---|
| Target Compound Data | 28.9 µM (NMR) |
| Comparator Or Baseline | MS351: Kd = 500 µM (NMR) for free CBX7, 23.8 µM (FP) for CBX7 in complex with hairpin RNA; UNC3866: Kd = 97 nM for CBX7 (ITC) |
| Quantified Difference | MS37452 affinity ~17-fold stronger than MS351 (free CBX7); ~300-fold weaker than UNC3866 |
| Conditions | NMR spectroscopy for MS37452 and MS351 (free); Isothermal Titration Calorimetry (ITC) for UNC3866 |
Why This Matters
This affinity differentiation enables researchers to select MS37452 when a reversible, moderate-affinity probe is needed to avoid complete target saturation or when the stronger UNC3866 exhibits undesirable cross-reactivity with CBX4 [3].
- [1] Table 1. Overview of inhibitors of chromodomain. Entries: MS37452 (MS452) KD 28.9 µM (NMR); MS351 KD 500 µM (NMR) for free CBX7, 23.8 µM (FP) for CBX7 in complex with hairpin RNA; UNC3866 KD 94 nM for CBX4 and 97 nM for CBX7 (ITC). View Source
- [2] Ren C, et al. Small-molecule modulators of methyl-lysine binding for the CBX7 chromodomain. Chem Biol. 2015;22(2):161-168. View Source
- [3] Chemical Probes Portal. UNC3866 Probe Report. Note: equipotent at CBX4 and also active against CDY chromodomains. View Source
